N-(3-pyridinylmethyl)-N-[2-(2-pyridinyloxy)ethyl]amine
Description
N-(3-Pyridinylmethyl)-N-[2-(2-pyridinyloxy)ethyl]amine is a tertiary amine featuring two pyridine rings: one attached via a methyl group at the 3-position and another linked through an ethoxy group at the 2-position. The compound’s bifunctional pyridine motifs position it as a candidate for pharmacological studies, particularly in neurotransmitter receptor modulation, given the prevalence of pyridine-containing ligands in targeting mGluRs and other G-protein-coupled receptors (GPCRs) .
Properties
Molecular Formula |
C13H15N3O |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
N-(pyridin-3-ylmethyl)-2-pyridin-2-yloxyethanamine |
InChI |
InChI=1S/C13H15N3O/c1-2-7-16-13(5-1)17-9-8-15-11-12-4-3-6-14-10-12/h1-7,10,15H,8-9,11H2 |
InChI Key |
YKJZWHOAWGXQPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OCCNCC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(PYRIDIN-2-YLOXY)ETHYL][(PYRIDIN-3-YL)METHYL]AMINE typically involves the reaction of 2-pyridylmethanol with 3-pyridylmethylamine under specific conditions. One common method includes:
Starting Materials: 2-pyridylmethanol and 3-pyridylmethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 2-pyridylmethanol is first deprotonated by the base, forming a nucleophilic alkoxide. This alkoxide then reacts with the 3-pyridylmethylamine to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine rings or the amine group, potentially converting them to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions ortho to the nitrogen atoms in the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, [2-(PYRIDIN-2-YLOXY)ETHYL][(PYRIDIN-3-YL)METHYL]AMINE can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
The compound’s potential biological activity is of significant interest. It can be used as a ligand in coordination chemistry, potentially leading to the development of new metal-based drugs. Additionally, its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Industry
In the material science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its ability to form stable complexes with metals makes it useful in catalysis and other industrial applications.
Mechanism of Action
The exact mechanism of action for [2-(PYRIDIN-2-YLOXY)ETHYL][(PYRIDIN-3-YL)METHYL]AMINE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyridine rings can participate in π-π interactions and hydrogen bonding, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
- Solubility: The 2-pyridinyloxy group may reduce hydrophobicity compared to purely alkyl-substituted amines (e.g., VI3) due to oxygen’s electronegativity. However, this effect is less pronounced than in sulfonamide derivatives (e.g., LY487379) .
- Molecular Weight : Estimated at ~285 g/mol (based on molecular formula C₁₄H₁₆N₄O), the compound is heavier than VI3 (MW ~150 g/mol) but lighter than LY487379 (MW ~470 g/mol) .
Pharmacological Activity
- Receptor Affinity : Pyridine-containing amines often target glutamate receptors. For example, LY487379 acts as a positive allosteric modulator (PAM) for mGluR2 with submicromolar potency, attributed to its 3-pyridinylmethyl and sulfonamide groups . The target compound’s dual pyridine motifs may similarly engage mGluR2/3 but with lower selectivity due to the absence of sulfonamide pharmacophores.
- Metabolic Stability : The ethoxy linkage in the target compound may confer resistance to oxidative metabolism compared to ethylamines (e.g., VI3), which are prone to N-dealkylation .
Research Findings
- Binding Studies : Compounds with 3-pyridinylmethyl groups (e.g., CBiPES) show enhanced mGluR2 binding over mGluR3, suggesting the target compound may exhibit subtype selectivity .
Data Tables
Table 1: Key Properties of N-(3-Pyridinylmethyl)-N-[2-(2-Pyridinyloxy)ethyl]amine and Analogs
Biological Activity
N-(3-pyridinylmethyl)-N-[2-(2-pyridinyloxy)ethyl]amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 243.30 g/mol. The compound features a pyridine ring, which is known for its aromatic properties and ability to participate in various biochemical reactions. The presence of multiple functional groups enhances its interaction with biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors. Research indicates that compounds with similar structural motifs often exhibit:
- Antimicrobial Activity : Pyridine derivatives are known for their effectiveness against various bacteria and fungi.
- Anti-inflammatory Effects : These compounds may inhibit inflammatory pathways, potentially useful in treating conditions like arthritis.
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may induce apoptosis in certain cancer cell lines.
Table 1: Summary of Biological Activities
In Vitro Studies
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties. It was effective against several strains of bacteria, indicating its potential as an antibiotic agent.
- Cytotoxicity : In vitro assays demonstrated that the compound has a cytotoxic effect on cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values were reported to be 21.00 µM and 26.10 µM, respectively, suggesting a moderate level of efficacy against these cancer types .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies help elucidate the compound's mechanism of action at the molecular level:
- Binding Affinity : The compound demonstrated favorable binding interactions with key proteins involved in cancer progression, such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). Docking scores indicated strong interactions within the catalytic pocket of VEGFR-2, suggesting potential as an antiangiogenic agent .
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer properties of this compound against HepG2 cells. The results showed that the compound induced significant cell death via apoptosis, characterized by increased caspase-3 activity and DNA fragmentation. This suggests its potential use as a chemotherapeutic agent.
Case Study 2: Anti-inflammatory Effects
Another study investigated the anti-inflammatory effects of the compound in a murine model of arthritis. The administration of this compound resulted in reduced swelling and pain scores compared to control groups, indicating its therapeutic potential in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
